

# BMS-986142 Technical Support Center: Navigating Solubility and Formulation Challenges

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## Compound of Interest

Compound Name: BMS-986142  
CAS No.: 1643368-58-4  
Cat. No.: B606288

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common solubility and formulation challenges encountered with **BMS-986142**, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor. The information is curated to assist researchers in their experimental design and execution.

## Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **BMS-986142**?

A1: **BMS-986142** is practically insoluble in water.[1] This low aqueous solubility is a primary challenge in its formulation for both in vitro and in vivo studies.

Q2: In which organic solvents is **BMS-986142** soluble?

A2: **BMS-986142** exhibits high solubility in Dimethyl Sulfoxide (DMSO). Various sources report its solubility in DMSO to be greater than 50 mM, or at concentrations of 45 mg/mL and 100 mg/mL.[1][2] It is reported to be insoluble in ethanol.

Q3: Are there any established formulations for in vivo preclinical studies?

A3: Yes, several formulations have been successfully used for oral administration in murine models of rheumatoid arthritis. These formulations primarily utilize co-solvents, surfactants, and complexing agents to enhance the solubility and bioavailability of **BMS-986142**. [1][3][4]

Q4: Can I prepare a stock solution of **BMS-986142** in an aqueous buffer?

A4: It is not recommended to prepare primary stock solutions of **BMS-986142** in aqueous buffers due to its very low aqueous solubility. This can lead to precipitation and inaccurate dosing. High-concentration stock solutions should be prepared in an appropriate organic solvent like DMSO.

Q5: What is the mechanism of action of **BMS-986142**?

A5: **BMS-986142** is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] By inhibiting BTK, it interferes with B-cell proliferation, differentiation, and signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5]

## Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous media for in vitro assays.	The concentration of BMS-986142 exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility.	- Increase the final concentration of DMSO in the assay medium (typically up to 0.5-1% is tolerated by most cell lines, but should be validated).- Reduce the final concentration of BMS-986142 in the assay.- Consider using a formulation with a solubilizing agent, such as a cyclodextrin, if compatible with the experimental setup.
Inconsistent results in in vivo studies after oral gavage.	Poor drug absorption due to precipitation of BMS-986142 in the gastrointestinal tract. Inadequate formulation leading to variable bioavailability.	- Utilize one of the established preclinical formulations (see Experimental Protocols section).- For suspensions, ensure uniform particle size and adequate suspension stability through proper homogenization and the use of suspending agents.- For solutions, ensure the drug remains solubilized upon administration.

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Difficulty achieving the desired dose volume for animal studies.	The concentration of BMS-986142 in the formulation is too low due to solubility limitations.	- Optimize the formulation by exploring different co-solvent ratios or by using solubility-enhancing excipients like cyclodextrins or surfactants at higher concentrations.- If using a suspension, the concentration can be increased, but ensure good syringeability and homogeneity.
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## Quantitative Data

Table 1: Solubility of **BMS-986142** in Various Solvents

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	>50 mM	[6]
Dimethyl Sulfoxide (DMSO)	45 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	[2]
Water	Insoluble	[1]
Ethanol	Insoluble	[2]

Table 2: Preclinical Formulations for Oral Administration

Formulation Composition	Concentration Achieved	Animal Model	Reference
EtOH:TPGS:PEG300 (5:5:90 v/v/v)	Not specified	Mouse (Collagen-Induced Arthritis)	[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL	Not specified	[1]
20% SBE- $\beta$ -CD in Saline (from a 20.8 mg/mL DMSO stock)	2.08 mg/mL (Suspension)	Not specified	[3]
Corn oil (from a 20.8 mg/mL DMSO stock)	$\geq$ 2.08 mg/mL (Clear solution)	Not specified	[3]

## Experimental Protocols

### Protocol 1: Preparation of EtOH:TPGS:PEG300 Formulation

- Prepare a vehicle solution by mixing Ethanol, TPGS (d- $\alpha$ -tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a volume ratio of 5:5:90.
- Weigh the required amount of **BMS-986142** powder.
- Add the vehicle solution to the **BMS-986142** powder.
- Vortex and/or sonicate the mixture until the powder is completely dissolved.
- This formulation is suitable for oral gavage in mice.

### Protocol 2: Preparation of DMSO/PEG300/Tween 80/Saline Formulation

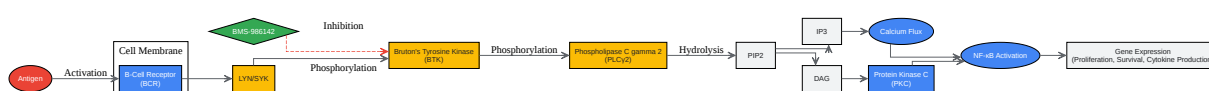
- Prepare a stock solution of **BMS-986142** in DMSO.
- To prepare a 2 mg/mL final formulation, add 100  $\mu$ L of a 20 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300.

- Mix thoroughly until a clear solution is obtained.
- Add 50  $\mu\text{L}$  of Tween 80 and mix again.
- Finally, add 450  $\mu\text{L}$  of saline and mix to get a homogeneous solution.
- Sonication is recommended to ensure complete dissolution.[1]

### Protocol 3: Preparation of SBE- $\beta$ -CD Suspension

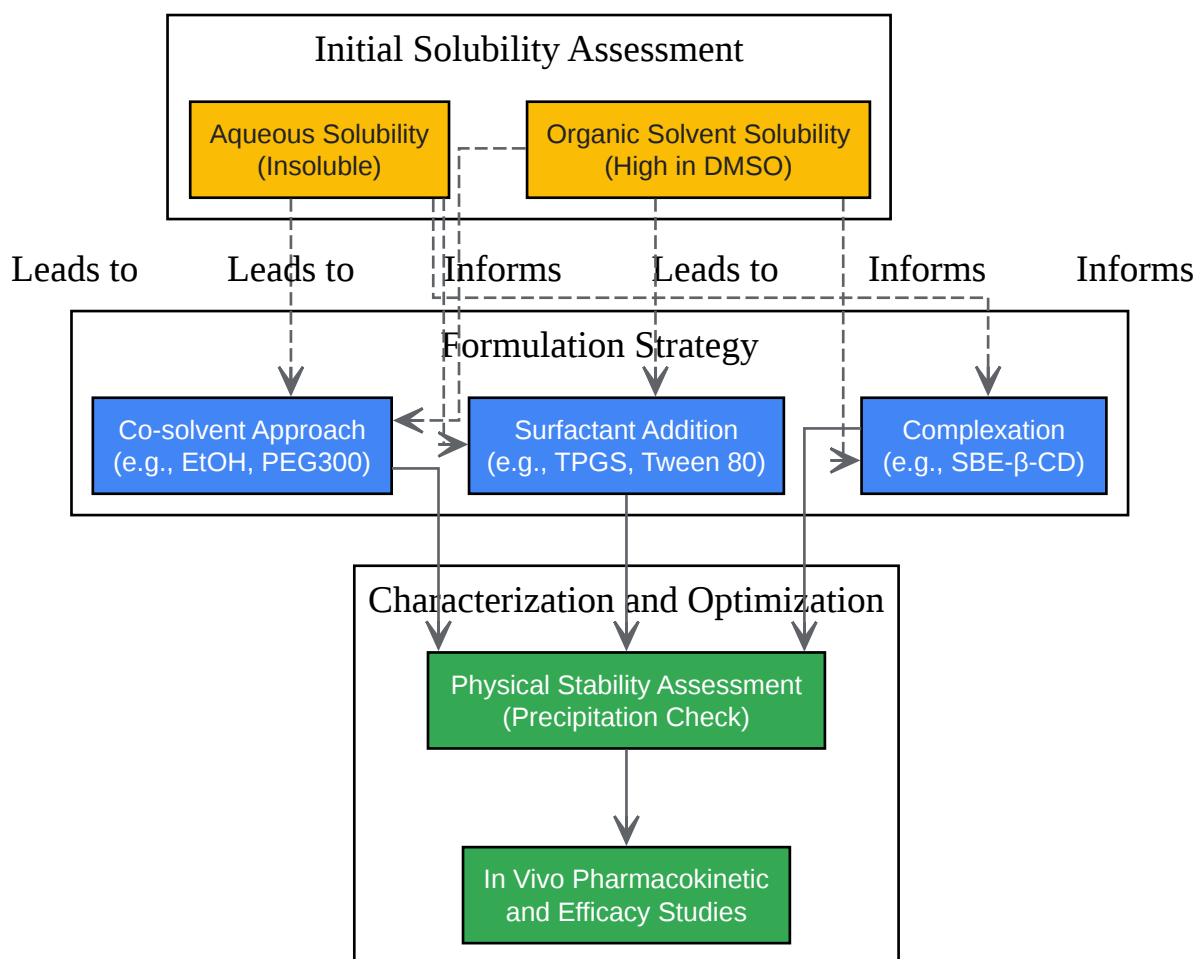
- Prepare a 20% (w/v) solution of Sulfobutyl ether  $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in saline.
- Prepare a stock solution of **BMS-986142** in DMSO (e.g., 20.8 mg/mL).
- For a 2.08 mg/mL final suspension, add 100  $\mu\text{L}$  of the DMSO stock solution to 900  $\mu\text{L}$  of the 20% SBE- $\beta$ -CD solution.
- Mix thoroughly to form a uniform suspension. This formulation is suitable for oral and intraperitoneal injection.[3]

## Visualizations



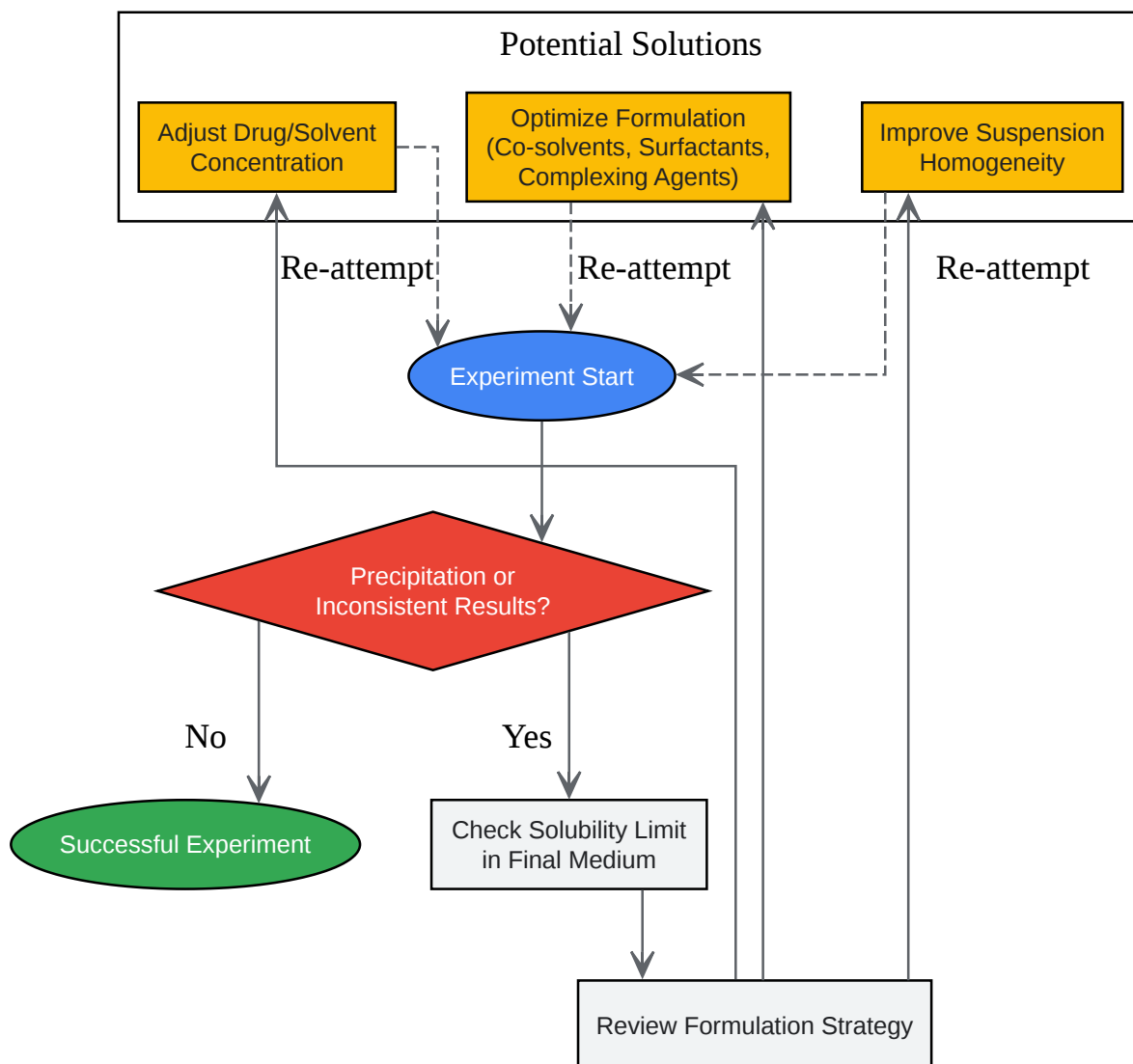
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Caption: Simplified BTK signaling pathway and the inhibitory action of **BMS-986142**.



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Caption: General workflow for developing a formulation for poorly soluble compounds like **BMS-986142**.



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Caption: A logical decision tree for troubleshooting common experimental issues with **BMS-986142**.

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